molecular formula C5H2Cl2O2 B217180 1-methyl-1-nitroso-3-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]urea CAS No. 100821-69-0

1-methyl-1-nitroso-3-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]urea

Cat. No.: B217180
CAS No.: 100821-69-0
M. Wt: 279.25 g/mol
InChI Key: QVXLRSXRLWPYDB-LXGUWJNJSA-N
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Description

1-methyl-1-nitroso-3-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]urea is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. It is a derivative of glucopyranose, modified with a methylnitrosoamino group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1-nitroso-3-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]urea involves multiple steps, starting from glucopyranoseSpecific reaction conditions, such as temperature, pH, and solvents, are crucial to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1-nitroso-3-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

1-methyl-1-nitroso-3-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-1-nitroso-3-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]urea involves its interaction with specific molecular targets. It is known to bind to glucose recognition sites on pancreatic B-cells, leading to its diabetogenic effects. The compound’s activity is thought to result from the formation of methylcarbonium ions, which alkylate intracellular molecular structures, including nucleic acids, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-1-nitroso-3-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]urea is unique due to its specific chemical modifications, which confer distinct biological activities compared to other similar compounds. Its ability to bind competitively with glucose recognition sites on pancreatic B-cells highlights its potential in diabetes research .

Properties

CAS No.

100821-69-0

Molecular Formula

C5H2Cl2O2

Molecular Weight

279.25 g/mol

IUPAC Name

1-methyl-1-nitroso-3-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]urea

InChI

InChI=1S/C9H17N3O7/c1-12(11-18)9(17)10-5(3-13)8(19-2)7(16)6(15)4-14/h3,5-8,14-16H,4H2,1-2H3,(H,10,17)/t5-,6+,7+,8+/m0/s1

InChI Key

QVXLRSXRLWPYDB-LXGUWJNJSA-N

SMILES

CN(C(=O)NC(C=O)C(C(C(CO)O)O)OC)N=O

Isomeric SMILES

CN(C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)OC)N=O

Canonical SMILES

CN(C(=O)NC(C=O)C(C(C(CO)O)O)OC)N=O

Synonyms

3-O-methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose
MMNACAG

Origin of Product

United States

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